D,L-Valylglycin

Vue d'ensemble

Description

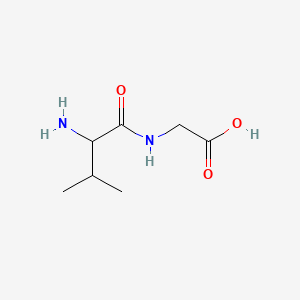

D,L-Valylglycine est un dipeptide composé de valine et de glycine. C'est un composé synthétique qui a suscité un intérêt en raison de ses applications potentielles dans divers domaines, notamment la chimie, la biologie et la médecine. Le composé est caractérisé par la présence de formes D et L de la valine, ce qui contribue à ses propriétés uniques.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de D,L-Valylglycine implique généralement le couplage de la valine et de la glycine. Une méthode courante consiste à utiliser des réactifs de couplage peptidique tels que les carbodiimides (par exemple, DCC) en présence d'une base comme la N-méthylmorpholine. La réaction est généralement effectuée dans un solvant organique tel que le dichlorométhane à température ambiante. Le dipeptide résultant est ensuite purifié à l'aide de techniques telles que la recristallisation ou la chromatographie .

Méthodes de production industrielle

La production industrielle de D,L-Valylglycine peut impliquer une synthèse enzymatique utilisant des estérases d'acides L-aminés. Cette méthode permet la production efficace du dipeptide à partir de l'ester méthylique de la valine et de la glycine. Le procédé enzymatique est avantageux en raison de sa spécificité et de ses conditions de réaction douces, ce qui contribue à maintenir l'intégrité du produit .

Analyse Des Réactions Chimiques

Types de réactions

D,L-Valylglycine peut subir diverses réactions chimiques, notamment :

Oxydation : Les groupes amino du dipeptide peuvent être oxydés pour former les oximes ou les nitriles correspondants.

Réduction : La réduction de la liaison peptidique peut conduire à la formation d'alcools aminés.

Substitution : Les groupes amino peuvent participer à des réactions de substitution nucléophile pour former des dérivés.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium sont souvent utilisés.

Substitution : Des réactifs comme les halogénures d'alkyle ou les chlorures d'acyle peuvent être utilisés pour les réactions de substitution.

Principaux produits

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des oximes, tandis que la réduction peut produire des alcools aminés .

Applications de la recherche scientifique

D,L-Valylglycine a une large gamme d'applications dans la recherche scientifique :

Chimie : Il est utilisé comme élément constitutif pour la synthèse de peptides et de protéines plus complexes.

Biologie : Le composé est étudié pour son rôle dans la structure et la fonction des protéines.

Médecine : Des recherches sont en cours pour explorer son potentiel en tant qu'agent thérapeutique, en particulier dans le développement de médicaments à base de peptides.

Mécanisme d'action

Le mécanisme d'action de D,L-Valylglycine implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes et les récepteurs. Le dipeptide peut moduler l'activité de ces cibles en se liant à leurs sites actifs, influençant ainsi diverses voies biochimiques. Les voies et les cibles moléculaires exactes dépendent de l'application et du contexte spécifiques dans lesquels le composé est utilisé .

Applications De Recherche Scientifique

D,L-Valylglycin has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex peptides and proteins.

Biology: The compound is studied for its role in protein structure and function.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of peptide-based drugs.

Mécanisme D'action

The mechanism of action of D,L-Valylglycin involves its interaction with specific molecular targets, such as enzymes and receptors. The dipeptide can modulate the activity of these targets by binding to their active sites, thereby influencing various biochemical pathways. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .

Comparaison Avec Des Composés Similaires

Composés similaires

L-Valylglycine : Ce composé est similaire, mais ne contient que la forme L de la valine.

D-Valylglycine : Ne contient que la forme D de la valine.

Autres dipeptides : Des composés comme la L-Alanylglycine et la D-Alanylglycine présentent des similitudes structurales.

Unicité

D,L-Valylglycine est unique en raison de la présence de formes D et L de la valine, ce qui lui confère des propriétés physicochimiques distinctes. Cette double chiralité peut influencer la réactivité, l'affinité de liaison et l'activité biologique globale du composé, ce qui en fait un outil polyvalent dans la recherche et les applications industrielles .

Propriétés

IUPAC Name |

2-[(2-amino-3-methylbutanoyl)amino]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O3/c1-4(2)6(8)7(12)9-3-5(10)11/h4,6H,3,8H2,1-2H3,(H,9,12)(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOUPEELXVYPCPG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NCC(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.20 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71698-68-5, 686-43-1 | |

| Record name | NSC524129 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=524129 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC89177 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89177 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{4-[4-(benzoylamino)benzyl]phenyl}benzamide](/img/structure/B11957237.png)

![2-{[(4-Ethoxyphenyl)amino]methyl}-6-methoxyphenol](/img/structure/B11957252.png)

![(4-Chlorophenyl)(imidazo[1,2-a]pyrimidin-3-yl)methanone](/img/structure/B11957286.png)